molecular formula C21H22O3 B4648355 3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one

3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one

Cat. No. B4648355
M. Wt: 322.4 g/mol
InChI Key: VIZYJPJZVZSAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one, also known as apigenin, is a flavonoid compound found in various plant species. It has been studied extensively for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and anticancer effects.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways. Apigenin has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Apigenin has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and autophagy.
Biochemical and Physiological Effects:
Apigenin has been shown to have various biochemical and physiological effects. It has been found to have antioxidant effects, which protect cells from oxidative stress and damage. Apigenin has also been shown to have anti-inflammatory effects, which reduce inflammation and pain. It has been found to have anticancer effects, which inhibit the growth and proliferation of cancer cells. Apigenin has also been shown to have neuroprotective effects, which protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

Apigenin has several advantages for lab experiments. It is readily available and can be synthesized or extracted from natural sources. It is also relatively inexpensive compared to other compounds. Apigenin has been extensively studied, and its properties and effects are well documented. However, there are also limitations to using 3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one in lab experiments. Its solubility in water is low, which can make it difficult to dissolve and administer. Its bioavailability is also low, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one. Further research is needed to fully understand its mechanism of action and its effects on various signaling pathways. Clinical trials are needed to determine its effectiveness in the treatment of various diseases, including cancer and neurodegenerative diseases. Studies are also needed to optimize its formulation and delivery to improve its bioavailability and effectiveness. Additionally, the potential use of 3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one as a dietary supplement or functional food ingredient should be explored.

Scientific Research Applications

Apigenin has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer effects. Apigenin has been found to inhibit the growth of various cancer cells, including breast, prostate, colon, and lung cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Apigenin has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. It has also been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

3-benzyl-4,8-dimethyl-7-propoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-4-12-23-19-11-10-17-14(2)18(13-16-8-6-5-7-9-16)21(22)24-20(17)15(19)3/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZYJPJZVZSAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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